(5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Description
(5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (CAS: 1449522-21-7) is a chiral triazolo-oxazinium salt characterized by a bicyclic heteroaromatic core. Its structure features a sec-butyl substituent at the 5-position and a perfluorophenyl group at the 2-position, paired with a tetrafluoroborate (BF₄⁻) counterion . The compound is synthesized for applications in pharmaceutical research, catalysis, and materials science, though specific bioactivity data remain underexplored in the provided literature. Its molecular formula is inferred as C₁₅H₁₅BF₉N₃O (MW ≈ 435.09 g/mol), with purity typically ≥98% based on analogous compounds .
Properties
IUPAC Name |
(5S)-5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F5N3O.BF4/c1-3-7(2)8-4-24-5-9-21-23(6-22(8)9)15-13(19)11(17)10(16)12(18)14(15)20;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1/t7?,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNADJHAPQZYLT-LTTWWRRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC(C)[C@H]1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (CAS No. 1449522-21-7) is a novel chemical entity with potential pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic uses based on available research findings.
- Molecular Formula: C₁₅H₁₅BF₉N₃O
- Molecular Weight: 435.10 g/mol
- Storage Conditions: Keep in a dark place under inert atmosphere at 2-8°C.
Pharmacological Profile
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. The biological activities of this compound may include:
- Anti-inflammatory Activity : Compounds containing triazole and oxazine rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Studies suggest that derivatives of triazoles can exhibit both COX-1 and COX-2 inhibitory activities .
- Antimicrobial Properties : Similar heterocyclic compounds have demonstrated antibacterial and antifungal activities. The presence of the perfluorophenyl group may enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .
- Cytotoxicity : Preliminary studies on related triazole derivatives indicate potential cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .
In Vitro Studies
A study evaluating the inhibitory effects of various triazole derivatives on COX enzymes found that certain modifications significantly enhanced their potency. For instance:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 1.28 | 40.10 |
| Compound B | 41.88 | 65 |
| Naproxen | 40.10 | 65 |
These results indicate that structural modifications can lead to varying degrees of COX inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by:
- Substituent Effects : The sec-butyl and perfluorophenyl groups may modulate the compound's interaction with biological targets.
- Heterocyclic Framework : The presence of the triazole and oxazine rings contributes to the compound's ability to engage with enzyme active sites effectively.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Triazolo-Oxazinium Tetrafluoroborate Derivatives
Key Observations:
Electron-Withdrawing Groups: The perfluorophenyl group (in the target compound) imparts high electronegativity and stability, whereas trichlorophenyl (C₁₈H₁₅BCl₃F₄N₃O) offers moderate electron withdrawal with reduced oxidative stability .
Bioactivity and Applications: Pharmaceutical Potential: The benzyl-substituted analog (1327274-33-8) is explicitly linked to bioactive molecule synthesis, suggesting its utility in drug discovery . The target compound’s sec-butyl group may confer unique steric effects for receptor binding . Catalytic Use: The mesityl-substituted derivative (C₃₀H₂₉BF₄N₃O) demonstrates applications in asymmetric catalysis due to its bulky substituents, which stabilize transition states .
Safety and Handling :
- Most analogs (e.g., 1431323-18-0) require storage at 2–8°C under inert atmospheres and pose hazards such as skin corrosion (H314) . The target compound likely shares similar handling protocols, though specific toxicological data are absent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use diazo compound intermediates (e.g., diazoacetates) to construct the triazolo-oxazine core, as demonstrated in analogous syntheses of polycyclic heteroaromatic systems .
- Step 2 : Introduce the perfluorophenyl group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, leveraging the electron-deficient nature of perfluorinated aromatics.
- Step 3 : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) principles to maximize yield and minimize byproducts. For example, flow-chemistry setups can enhance reproducibility and safety for exothermic steps .
- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity with NMR.
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Use UV-Vis spectroscopy to track decomposition (e.g., loss of perfluorophenyl absorbance at ~260 nm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples at 5°C/min under nitrogen.
- Crystallographic Validation : Compare single-crystal X-ray structures before and after stress tests to identify bond-length changes or lattice distortions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of perfluorophenyl group incorporation in the triazolo-oxazine scaffold?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient sites favoring SNAr reactions.
- Isotopic Labeling : Synthesize -labeled intermediates to trace bond formation via NMR.
- Kinetic Studies : Use stopped-flow UV spectroscopy to measure rate constants under varying electrophile concentrations. Contrast with non-fluorinated analogs to isolate electronic vs. steric effects .
Q. How should researchers resolve contradictions in reported solubility data for fluorinated heterocycles like this compound?
- Methodology :
- Systematic Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, fluorinated alcohols) using gravimetric or nephelometric methods.
- Correlate with Hansen Parameters : Plot solubility against Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, discrepancies may arise from residual crystallinity or polymorphic forms .
- Validate via DSC/XRD : Confirm amorphous vs. crystalline states after dissolution-recovery cycles.
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics () at varying compound concentrations.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking for >100 ns to identify key binding motifs (e.g., π-π stacking with perfluorophenyl groups).
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
